molecular formula C13H21F3N2O5 B3068620 Leu-Pro trifluoroacetate salt CAS No. 67320-92-7

Leu-Pro trifluoroacetate salt

Cat. No.: B3068620
CAS No.: 67320-92-7
M. Wt: 342.31 g/mol
InChI Key: AUVSSRGHMVVWPD-OZZZDHQUSA-N
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Description

Mechanism of Action

Target of Action

Leu-Pro trifluoroacetate salt is a dipeptide consisting of the amino acids leucine (Leu) and proline (Pro). It has been used in studies related to chemotaxis and imprinting in tetrahymena , suggesting that it may interact with receptors or enzymes involved in these processes.

Mode of Action

It’s known that dipeptides can interact with various cellular targets, potentially influencing signaling pathways and cellular responses

Biochemical Pathways

Given its use in studies of chemotaxis and imprinting in tetrahymena , it may influence pathways related to these processes.

Result of Action

Its use in studies of chemotaxis and imprinting in tetrahymena suggests that it may influence cellular movement and gene expression patterns .

Preparation Methods

Synthetic Routes and Reaction Conditions

Leu-Pro trifluoroacetate salt is typically synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid (TFA) to cleave it from the resin and remove protecting groups .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles as SPPS but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are often employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Leu-Pro trifluoroacetate salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted peptides .

Scientific Research Applications

Leu-Pro trifluoroacetate salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Leu-Pro trifluoroacetate salt can be compared with other similar compounds, such as:

    Leupeptin trifluoroacetate salt: Another peptide-based compound with inhibitory effects on proteases.

    WKYMVm trifluoroacetate salt: A peptide with immunomodulatory properties.

    PL405 trifluoroacetate salt: A peptide used in receptor binding studies.

Uniqueness

This compound is unique due to its specific amino acid composition and the presence of the trifluoroacetate group, which imparts distinct physicochemical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3.C2HF3O2/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16;3-2(4,5)1(6)7/h7-9H,3-6,12H2,1-2H3,(H,15,16);(H,6,7)/t8-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVSSRGHMVVWPD-OZZZDHQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745581
Record name L-Leucyl-L-proline--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67320-92-7
Record name L-Leucyl-L-proline--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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